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C.I. Leuco Sulfur Brown 11

Cat. No.: B1172089
CAS No.: 12239-61-1
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Description

Contextualizing C.I. Leuco Sulfur Brown 11 within Sulfur Dye Chemistry Research

Sulfur dyes are complex, heterogeneous macromolecules synthesized by the sulfurization or thionation of organic intermediates, typically aromatic amines or phenols. textilelearner.netalfa-chemistry.comchemicalbook.com A defining characteristic of these dyes is the presence of sulfur linkages, such as sulfide (B99878) (–S–), disulfide (–S–S–), and polysulfide (–Sₙ–) bonds, within their heterocyclic structures. wikipedia.org These structures often feature thiazole, thiazone, thianthrene, and phenothiazonethioanthrone subunits. wikipedia.org

Being nonionic, sulfur dyes are inherently insoluble in water. wikipedia.orgatamanchemicals.com To be used in dyeing processes, they must first be converted into a water-soluble, reduced form known as the "leuco" form. alfa-chemistry.comatamanchemicals.comblogspot.com This reduction is typically achieved by treating the dye with a reducing agent, such as sodium sulfide, in an alkaline medium. wikipedia.orgatamanchemicals.com The resulting leuco form, which is anionic, possesses an affinity for cellulosic fibers, allowing it to be absorbed by the substrate. atamanchemicals.comresearchgate.net Subsequent oxidation, often by exposure to air or chemical oxidants, regenerates the original insoluble dye within the fiber, leading to excellent wash fastness. wikipedia.orgatamanchemicals.comblogspot.com

This compound is a specific example of the leuco form of a sulfur dye. hi2000.comgoogle.comgoogle.com Like other leuco sulfur dyes, it is the pre-reduced, water-soluble version of a sulfur brown dye, designed for direct use in dyeing applications without the need for an initial reduction step by the user. hi2000.comtextileengineers.org Its chemical properties and applications are representative of the broader class of leuco sulfur dyes, which are primarily used for dyeing cellulosic materials like cotton, viscose, and hemp. alfa-chemistry.comvulcanchem.com

Historical Trajectories and Modern Research Significance of Leuco Sulfur Dyes

The history of sulfur dyes dates back to 1873, with the accidental discovery of "Cachou de Laval" by heating organic materials like sawdust with alkali sulfides. atamanchemicals.comscribd.comp2infohouse.org A significant milestone was the development of Vidal Black in 1893. atamanchemicals.com The introduction of Sulfur Black 1 in the 1920s marked a major advancement, and it remains one of the most widely used dyes globally. textileengineers.orgp2infohouse.org

Initially, sulfur dyes were sold in their insoluble, oxidized form and required the dyer to perform the reduction step. google.com The development of leuco sulfur dyes, which are pre-reduced and stabilized, represented a significant process improvement. hi2000.comgoogle.com These liquid or dry formulations offer greater convenience, better standardization, and can lead to more level and reproducible dyeings. hi2000.com

Modern research on leuco sulfur dyes is driven by several key objectives:

Environmental Sustainability: A primary focus is to mitigate the environmental impact associated with traditional sulfur dyeing. The use of sodium sulfide as a reducing agent generates toxic and corrosive hydrogen sulfide gas and pollutes wastewater. researchgate.netresearchgate.net Research is actively exploring alternative, environmentally benign reducing systems, such as glucose and other reducing sugars, hydroxyacetone, and even enzymatic or bacterial methods. researchgate.netresearchgate.net The development of low-sulfide and sulfide-free dyeing processes is a major trend. marketresearch.commarketresearchintellect.com

Process Optimization: Research aims to improve the efficiency of the dyeing process. This includes developing energy-efficient technologies that reduce water and energy consumption. marketresearch.comdatamintelligence.com Innovations in dyeing machinery and process control, sometimes aided by AI-driven technologies, are being explored to streamline manufacturing and enhance efficiency. marketresearchintellect.com

Enhanced Performance: There is ongoing work to improve the properties of sulfur dyes, such as their fastness to chlorine and light. atamanchemicals.comcellulosechemtechnol.ro While sulfur dyes generally have good wash fastness, their susceptibility to chlorine bleaching can be a limitation. atamanchemicals.com After-treatments with various chemical agents are being investigated to improve these properties. cellulosechemtechnol.ro

New Applications: While primarily used for textiles, research is exploring the use of sulfur dyes in other areas, such as leather and paper dyeing. alfa-chemistry.com

Scope and Research Objectives

This article provides a focused examination of this compound as a representative compound within the field of leuco sulfur dye research. The objective is to present a detailed and scientifically accurate overview based on its chemical nature, its place within the historical and ongoing development of sulfur dyes, and the key research trends shaping its future. The content will strictly adhere to the chemical and technical aspects of the compound, excluding application-specific dosage or safety profiles.

The following tables provide a summary of key information related to this compound and the broader class of sulfur dyes.

Table 1: General Properties of Sulfur Dyes

PropertyDescription
Chemical Nature Complex heterocyclic molecules containing sulfur linkages (sulfide, disulfide, polysulfide). textilelearner.netwikipedia.org
Solubility Insoluble in water in their original oxidized form. alfa-chemistry.comwikipedia.orgatamanchemicals.com
Application Form Applied in a water-soluble, reduced "leuco" form. atamanchemicals.comblogspot.com
Affinity The leuco form has a high affinity for cellulosic fibers. atamanchemicals.comresearchgate.net
Fixation Fixed by oxidation on the fiber, returning to the insoluble state. wikipedia.orgblogspot.com
Typical Shades Predominantly dark shades like blacks, browns, and blues. wikipedia.org
Fastness Generally good wash fastness but poor resistance to chlorine. atamanchemicals.com

Table 2: Research and Development Focus for Leuco Sulfur Dyes

Area of ResearchKey Objectives and Innovations
Environmental Impact Development of sulfide-free and low-sulfide reducing systems (e.g., reducing sugars, glucose). researchgate.netmarketresearch.com
Process Efficiency Reduction of water and energy consumption; AI-driven smart dyeing technologies. marketresearch.commarketresearchintellect.com
Performance Enhancement Improvement of fastness properties, particularly to chlorine and light. atamanchemicals.comcellulosechemtechnol.ro
Product Formulation Creation of stable, pre-reduced liquid and dry leuco dye preparations. hi2000.comgoogle.com

Properties

CAS No.

12239-61-1

Molecular Formula

Nb5Si3

Synonyms

C.I. Leuco Sulfur Brown 11

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of C.i. Leuco Sulfur Brown 11

Foundational Synthesis Routes for Leuco Sulfur Dyes

Leuco sulfur dyes are complex, high-molecular-weight compounds whose exact chemical structures are often not fully known. p2infohouse.org They are a specific class of sulfur dyes, which are characteristically insoluble in water and must be converted into a water-soluble, reduced form—the "leuco" form—for application to substrates like cellulosic fibers. whiterose.ac.ukresearchgate.netwikipedia.org The synthesis of these dyes is fundamentally built upon the chemical process of incorporating sulfur into aromatic organic molecules. tiankunchemical.com

The core synthesis method for producing sulfur dyes is known as thionation or sulfurization. whiterose.ac.ukresearchgate.net This process involves heating various organic intermediates, typically aromatic amines, phenols, or nitro compounds, with a source of sulfur. tiankunchemical.comemperordye.com The two primary methods for thionation are:

Baking or Fusion: This method involves heating the organic intermediates with elemental sulfur, sometimes with the addition of sodium sulfide (B99878). p2infohouse.org

Refluxing: This technique involves boiling the intermediates with sodium polysulfides in a suitable solvent, which can be aqueous or alcoholic. p2infohouse.org

During these high-temperature reactions, sulfur atoms are incorporated into the organic molecules, forming sulfide (–S–), disulfide (–S–S–), and polysulfide (–S_n–) linkages. atamanchemicals.comwikipedia.org These sulfur bridges are integral to the dye's chromophore (the color-producing part of the molecule) and crosslink the aromatic units into large, polymeric structures. atamanchemicals.comwikipedia.org The resulting product is a water-insoluble pigment. p2infohouse.org To be used as a dye, this pigment must undergo a reduction step, typically using an alkaline reducing agent like sodium sulfide, which cleaves the disulfide bonds to form water-soluble sodium salts of thiol groups (–SNa), known as the leuco form. tiankunchemical.comemperordye.comatamanchemicals.com This soluble leuco dye has an affinity for fibers and can be applied in a dyebath. dyestuffscn.com

The synthesis of C.I. Leuco Sulfur Brown 11, also identified by the Colour Index number 53290, involves the thionation of specific aromatic precursors. google.com The primary intermediate for its synthesis is 4-(Naphthalen-2-ylamino)phenol. worlddyevariety.com This compound is heated under reflux in a solution of sodium polysulfide. google.comworlddyevariety.com

The reaction is typically carried out in an organic solvent, such as tert-butanol, at approximately 108°C for around 30 hours. google.comworlddyevariety.com In addition to the main precursor, other compounds like Phenol and 4-(4-Hydroxyphenylamino)phenol (also known as 4,4'-iminodiphenol) may be included in the reaction mixture. google.comworlddyevariety.com The addition of 4-(4-Hydroxyphenylamino)phenol is noted to help prevent the final product from developing an undesirable brown hue. worlddyevariety.com After the thionation is complete, the mixture may be treated with an oxidizing agent like sodium nitrite, and the solvent is removed via steam distillation to yield the final dye product. worlddyevariety.com

Table 1: Precursors and Synthesis Conditions for this compound (C.I. 53290)
ComponentRoleTypical Reaction ConditionsReference
4-(Naphthalen-2-ylamino)phenolPrimary IntermediateReflux heating at 108°C for 30 hours google.com, worlddyevariety.com
Sodium PolysulfideThionating Agent google.com, worlddyevariety.com
PhenolCo-reactant / Shade Modifier google.com, worlddyevariety.com
4-(4-Hydroxyphenylamino)phenolCo-reactant / Shade Modifier google.com, worlddyevariety.com
tert-ButanolSolventRefluxing google.com, worlddyevariety.com

Mechanistic Studies of C.i. Leuco Sulfur Brown 11 Transformation

Reduction Mechanisms to the Leuco Form

The transformation of C.I. Leuco Sulfur Brown 11 from its insoluble oxidized state to the soluble leuco form is a critical step for its application in dyeing. This reduction process involves the cleavage of disulfide (-S-S-) and polysulfide (-S_n-) bonds within the complex chromophore structure, converting them into thiol (-SH) groups. This chemical change renders the dye molecule soluble in alkaline solutions, allowing it to penetrate and affix to textile fibers.

Conventional Reduction Chemistry: Role of Sodium Sulfide (B99878) and Polysulfides

Historically, the industrial reduction of sulfur dyes, including brown variants, has predominantly relied on sodium sulfide (Na₂S) and sodium polysulfides (Na₂Sₓ) in an alkaline medium. textilelearner.nettiankunchemical.com These agents are effective in breaking the sulfur linkages within the dye molecule to form the water-soluble leuco form. textilelearner.nettiankunchemical.com The general mechanism involves the nucleophilic attack of the sulfide ions on the disulfide bonds of the dye molecule (D-S-S-D), leading to the formation of two thiol groups (D-SH). textilelearner.net

The reduction process is a reversible equilibrium, and the extent of reduction is influenced by factors such as the concentration of the reducing agent, temperature, and pH of the dyebath. p2infohouse.org Sodium sulfide not only acts as a reducing agent but also provides the necessary alkalinity for the solubilization of the leuco dye. acs.org Polysulfides are particularly important for stabilizing the reduced dye in the solution and preventing over-reduction, which could lead to a loss of affinity for the fiber and a duller shade.

While effective, the use of sodium sulfide and polysulfides raises significant environmental concerns due to the release of toxic hydrogen sulfide gas and the high sulfide content in the wastewater effluent. researchgate.net

Eco-Friendly Reducing Agents: Redox Potential and Efficacy Studies

In response to the environmental drawbacks of conventional reducing agents, research has focused on identifying and optimizing eco-friendly alternatives. Among the most promising are reducing sugars, which offer a biodegradable and non-toxic option for the reduction of sulfur dyes. nih.gov

Reducing sugars such as D-glucose and molasses have been investigated as effective green reducing agents for sulfur dyes. researchgate.net In an alkaline medium and at elevated temperatures, these sugars can reduce the disulfide bonds of the dye to form the leuco state. researchgate.net Studies on various sulfur dyes have demonstrated that reducing sugars can yield comparable, and in some instances superior, color strength and wash fastness compared to traditional sulfide-based agents. nih.gov Molasses, a byproduct of the sugar industry, has also been evaluated as a cost-effective and ecological reducing agent for sulfur dyes. researchgate.net

The reduction mechanism with sugars is more complex than with sodium sulfide and involves the oxidation of the sugar. For instance, under alkaline conditions, the aldehyde group in D-glucose is oxidized to a carboxylic acid, providing the electrons necessary for the reduction of the sulfur dye.

The efficacy of a reducing agent is intrinsically linked to its redox potential. For optimal dyeing performance with sulfur dyes, a specific range of redox potential is required to ensure sufficient reduction for solubilization without causing over-reduction, which can negatively impact the dye's affinity for the fiber and the final color yield. nih.gov

Research on C.I. Sulfur Black 1, a well-studied sulfur dye, has shown that an optimal redox potential for maximum color strength is approximately -650 mV. nih.govresearchgate.net It is reasonable to infer that a similar optimal range exists for this compound. Different reducing agents exhibit distinct redox potentials, which also vary with concentration and temperature.

Below is a comparative data table illustrating the redox potentials of various reducing agents, based on studies of C.I. Sulphur Black 1, which can be considered indicative for brown sulfur dyes.

Table 1: Comparative Redox Potentials of Different Reducing Systems for C.I. Sulphur Black 1

Reducing Agent Concentration Temperature (°C) pH Redox Potential (mV)
Sodium Dithionite 5 g/L 70 11.63 -832 to -703
D-Glucose 5 g/L 70 11.65 -647 to -569
Sodium Sulfide 6 g/L 70 12.00 -578 to -548

This data is based on studies with C.I. Sulphur Black 1 and is presented as an illustrative example for the general behavior of sulfur dyes. scispace.com

Studies have shown that the stability of the redox potential over the dyeing time also plays a crucial role. Glucose has been found to be more stable than sodium dithionite, though slightly less stable than sodium sulfide, making it a viable eco-friendly alternative. scispace.com

Oxidation Mechanisms from the Leuco Form to Pigmentary State

Once the soluble leuco form of this compound has been adsorbed by the textile fibers, it must be converted back to its original water-insoluble pigmentary state to ensure color fastness. This is achieved through an oxidation process that reforms the disulfide and polysulfide linkages within the dye molecule.

Air Oxidation and Re-pigmentation Processes

The most common and environmentally benign method for oxidizing the leuco form of sulfur dyes is air oxidation. textilelearner.net After the dyeing process, the textile material is exposed to atmospheric oxygen, which acts as the oxidizing agent. The thiol groups (-SH) on the dye molecules are oxidized back to disulfide bonds (-S-S-), causing the dye to become insoluble and physically trapped within the fiber matrix. tiankunchemical.com

The rate of air oxidation can be influenced by several factors, including the pH of the fabric, humidity, and temperature. While air oxidation is a simple and cost-effective method, it can be a slow process. p2infohouse.org For some sulfur dyes, particularly those that are more difficult to oxidize, chemical oxidizing agents may be used to accelerate the re-pigmentation process. acs.org However, for many applications, controlled air drying is sufficient to achieve the desired color and fastness properties. The kinetics of this process are complex and can involve a series of single-electron transfer steps. researchgate.net The re-formation of the polymeric dye structure within the fibers is essential for achieving good wash and rub fastness. cellulosechemtechnol.ro

Advanced Oxidizing Systems and Their Influence on Dye Fixation

The transformation of this compound from its soluble leuco form to the final, insoluble pigment fixed within a substrate is a critical oxidation step. dyestuffscn.com After the leuco dye anions are absorbed by the cellulosic fibers, they must be re-oxidized to regenerate the original water-insoluble dye, which becomes physically entrapped within the fiber structure. p2infohouse.org This oxidation process is crucial for achieving the desired color and fastness properties. dyestuffscn.com

Historically, the standard oxidant for sulfur dyes has been sodium dichromate, often used with acetic acid, which provided a benchmark for wash and lightfastness. p2infohouse.org However, due to environmental concerns regarding heavy metals, alternative and more advanced oxidizing systems have been developed and implemented. p2infohouse.orggoogle.com The choice of oxidizing agent plays a significant role in the development of the correct shade and the final fastness properties of the dyeing. atamanchemicals.com

Advanced oxidizing systems are designed to be more environmentally friendly while achieving comparable or superior fixation. These systems often employ agents like hydrogen peroxide, sodium bromate, or sodium perborate. researchgate.net The mechanism involves the conversion of the soluble thiol (-S-H) or thiolate (-S-Na) groups in the leuco dye back into disulfide (-S-S-) or polysulfide (-S_n-) linkages, which restores the dye's insoluble, polymeric structure. atamanchemicals.comwikipedia.org While simple air oxidation can be effective for some sulfur dyes, many, particularly red-brown shades, require more powerful oxidizing systems for full color development. dyestuffscn.comp2infohouse.org Research has shown that using hydrogen peroxide in combination with a transition metal activator can be an effective alternative to dichromate systems. google.com Furthermore, studies on fading effects using oxidizing agents like potassium permanganate and benzoyl peroxide demonstrate their power in degrading the dye's chromophore, highlighting the sensitivity of the sulfur linkages to oxidation. This sensitivity is a key reason why after-treatments are sometimes used to protect the dye and improve its resistance to oxidative bleaching agents found in modern detergents. researchgate.net

The following table summarizes and compares various oxidizing systems used for the fixation of sulfur dyes like this compound.

Oxidizing SystemMechanism/Key FeaturesAdvantagesDisadvantages
Sodium Dichromate Traditional strong oxidizing agent, typically used with acetic acid. p2infohouse.orgSets a high standard for wash and lightfastness. p2infohouse.orgEnvironmentally undesirable due to chromium content. p2infohouse.org
Air Oxidation Utilizes atmospheric oxygen to re-oxidize the leuco dye. dyestuffscn.comCost-effective and environmentally benign. researchgate.netCan be slow; may not fully develop color for all dyes, especially certain shades. dyestuffscn.comp2infohouse.org
Hydrogen Peroxide A common eco-friendly bleaching and oxidizing agent. researchgate.netEnvironmentally friendly (decomposes to water); can provide good fastness performance. researchgate.netCan lead to poor washfastness unless specific activators or after-treatments are used. researchgate.net
Sodium Bromate / Iodate Halogenate-based oxidizing agents. p2infohouse.orgEffective in achieving good color fixation.Potential for environmental concerns related to halogenated byproducts.
Potassium Permanganate A powerful oxidizing agent. Strong oxidation potential for specialized effects like fading. Can cause significant fiber strength loss if not controlled; environmental concerns with manganese.

Structural Elucidation Challenges and Approaches for Polymeric Sulfur Dyes

The precise chemical structure of most sulfur dyes, including this compound, is largely unknown. p2infohouse.org This is a defining characteristic of this class of colorants. The manufacturing process, known as thionation or sulphorisation, involves heating aromatic compounds with sulfur or sodium polysulfides. wikipedia.orgtextilelearner.net This process results in a complex, heterogeneous mixture of high-molecular-weight polymeric molecules with varying polysulfide linkages. wikipedia.orgtextilelearner.net The final product is not a single chemical entity but an amorphous, colloidal material of variable composition. textilelearner.net

The inherent nature of these dyes presents significant challenges to traditional methods of structural elucidation.

ChallengeDescription
Polymeric Nature Sulfur dyes are not discrete molecules but polymers with a range of molecular weights and structures. wikipedia.org This heterogeneity makes it impossible to assign a single, definitive chemical formula.
Amorphous Structure Unlike many organic compounds, sulfur dyes are amorphous and do not form crystals, which prevents the use of X-ray crystallography for structural determination. p2infohouse.orgtextilelearner.net
Insolubility The final, oxidized dyes are insoluble in water and most common solvents, which severely limits the application of solution-state analytical techniques. wikipedia.orgtextilelearner.net
Complex Sulfur Linkages The molecules contain a mix of sulfide, disulfide, and polysulfide bridges, which are difficult to characterize and differentiate. wikipedia.org The presence of excess free sulfur can also complicate analysis. wikipedia.org
Thermal Instability The complex, polymeric structure is often not amenable to techniques that require volatilization, such as gas chromatography, as the molecules may decompose at high temperatures. epa.gov

Despite these difficulties, various analytical approaches can provide partial insights into the composition and functional groups present in sulfur dyes. However, each method has its limitations.

Analytical ApproachPrinciple & ApplicationLimitations for Sulfur Dyes
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, O).Provides an empirical formula for the mixture but no information about the molecular structure or linkages.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weights. Techniques like Electrospray Ionization (ESI-MS) are used for large, non-volatile molecules. epa.govThe polymeric and heterogeneous nature results in a wide range of masses rather than a distinct molecular ion peak. Fragmentation is complex and difficult to interpret. Non-polar dyes may have low ionization efficiency. epa.gov
NMR Spectroscopy Provides information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C). ³³S NMR exists but is rarely used.The insolubility of the oxidized dye hinders solution-state NMR. For ³³S NMR, challenges include very low natural abundance (0.76%), low sensitivity, and extremely broad signal lines due to the quadrupolar nature of the nucleus, making it impractical for such complex structures. huji.ac.ilmdpi.com
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule by measuring the absorption of infrared radiation.Can confirm the presence of aromatic rings and other general functional groups but provides little detail on the overall polymeric structure or the nature of the sulfur cross-links.
Chromatographic Methods Techniques like High-Performance Liquid Chromatography (HPLC) separate components of a mixture.The insolubility and complexity of the dye mixture make it difficult to find a suitable mobile phase and achieve effective separation of the polymeric components. epa.gov

Advanced Analytical and Spectroscopic Research on C.i. Leuco Sulfur Brown 11 and Analogues

Microscopic and Spectroscopic Investigation of Structural Changes During Processes

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysisoaji.net

Fourier-Transform Infrared (FTIR) spectroscopy is a potent analytical technique utilized to identify the primary functional groups within a molecular structure. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is generated. In the analysis of C.I. Leuco Sulfur Brown 11 and related leuco sulfur dyes, FTIR is instrumental in confirming the chemical transformations that are central to their application, namely the reduction of the parent dye to its leuco form.

The leuco form of a sulfur dye is characterized by the presence of thiol (-SH) or thiolate (-S⁻) groups, which are formed by the reductive cleavage of disulfide (-S-S-) bonds present in the parent macromolecular structure. wwjmrd.com This transformation is essential for rendering the dye soluble in the dyebath. The FTIR spectrum of a leuco sulfur dye is therefore expected to exhibit characteristic absorption bands corresponding to these thiol groups, in addition to the signals from the aromatic backbone of the dye molecule.

Detailed research findings from FTIR analyses of analogous leuco sulfur dyes reveal several key spectral regions. The presence of aromatic rings, fundamental to the chromophore, is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The most significant indicator for the leuco form is the S-H stretching band, which is often weak and can appear in the range of 2550-2600 cm⁻¹. Other functional groups, such as amino groups (-NH₂) if present in the specific dye structure, would show characteristic N-H stretching vibrations around 3300-3500 cm⁻¹. nih.gov

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)BondFunctional GroupVibrational Mode
3500 - 3300N-HAmino GroupsStretching
3100 - 3000C-HAromatic RingsStretching
2600 - 2550S-HThiol (Mercaptan)Stretching
1600 - 1400C=CAromatic RingsStretching
1350 - 1000C-NAromatic AminesStretching

Electrochemical Studies for Redox Behavior Characterizationresearchgate.netresearchgate.netwikipedia.orgemperordye.com

The application of sulfur dyes is fundamentally a redox process. The dye is first converted to its soluble leuco form through reduction and, after application to a substrate, is oxidized back to its insoluble pigment form. wikipedia.orgbohrium.com Electrochemical studies are crucial for characterizing this redox behavior, providing quantitative data on reduction potentials and reaction kinetics. Techniques such as cyclic voltammetry (CV) are employed to investigate the electrochemical properties of dyes like this compound. researchgate.net

Studies on analogous compounds, such as C.I. Leuco Sulfur Black 1, demonstrate that leuco sulfur dyes are electrochemically active in alkaline solutions. acs.orgnih.gov Voltammograms recorded for these dyes show that the leuco form can undergo further cathodic electron transfer, indicating a complex multi-step reduction process. acs.org The primary electrochemical reaction involves the reduction of disulfide bonds within the dye's polymeric structure to form water-soluble thiolate groups. wwjmrd.com

The redox potential (RP) of the dyebath is a critical parameter for achieving optimal dyeing results. Research has shown that there is an optimum redox potential for maximizing the color strength of the dyed fabric. For C.I. Sulfur Black 1, this optimal potential has been identified to be around -650 mV. If the potential is too high (not negative enough), the dye is insufficiently reduced, leading to poor solubility and low dye uptake. Conversely, if the potential is too low (excessively negative), it can cause over-reduction, breaking the dye molecule into smaller fragments with lower affinity for the fiber. wwjmrd.com Electrochemical methods allow for precise control of this potential, offering an environmentally cleaner alternative to traditional chemical reducing agents like sodium sulfide (B99878). wikipedia.orgacs.org

Interactive Data Table: Key Electrochemical Parameters for Analogous Leuco Sulfur Dyes

ParameterTypical Value/ObservationSignificanceReference
Electrochemical Activity Active in alkaline solutionConfirms the dye can be reduced electrochemically. acs.orgnih.gov
Primary Redox Reaction Reduction of disulfide (-S-S-) to thiolate (-S⁻) groupsEnables solubilization of the dye for application. wwjmrd.com
Optimal Redox Potential Approx. -550 mV to -700 mVPotential at which maximum color depth and fixation is achieved. wwjmrd.com
Analytical Technique Cyclic Voltammetry (CV)Used to determine redox potentials and study reaction mechanisms. researchgate.net

Research on Environmental Fate and Remediation of C.i. Leuco Sulfur Brown 11 Effluents

Environmental Implications of Sulfur Dyeing Processes: Focus on By-products

The dyeing process with sulfur dyes is a multi-stage procedure that includes reduction, dyeing, washing, oxidation, and soaping. wikipedia.org This process inherently leads to the generation of several environmentally detrimental by-products.

A primary concern is the use of sodium sulfide (B99878) (Na₂S) as a reducing agent. atamanchemicals.com While inexpensive and effective, sodium sulfide is toxic and hazardous. researchgate.net Effluents from sulfur dyeing can contain high concentrations of sulfides, which are harmful to aquatic life. coherentmarketinsights.com Upon changes in pH, these sulfides can be released as highly toxic and corrosive hydrogen sulfide (H₂S) gas, which is hazardous to both plant and animal life and contributes to air pollution. atamanchemicals.comcoherentmarketinsights.com

The wastewater discharged from sulfur dyeing processes is characterized by:

High Color: A significant portion of the dye does not fix to the fabric and is released into the effluent, leading to aesthetic pollution and reduced light penetration in water bodies, which affects photosynthesis.

High Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD): The presence of residual dyes, reducing agents, and other auxiliary chemicals contributes to a high organic load in the wastewater.

Toxicity: The complex aromatic structures of sulfur dyes are often recalcitrant and can be toxic, mutagenic, and carcinogenic. nih.gov The presence of residual sodium sulfide and the potential for hydrogen sulfide formation further adds to the toxicity of the effluent. coherentmarketinsights.comresearchgate.net

High pH: The dyeing process is carried out under alkaline conditions, leading to alkaline wastewater that requires neutralization before discharge.

Dissolved Solids: The use of electrolytes, such as common salt, to enhance dye uptake results in high concentrations of dissolved solids in the effluent. wikipedia.org

The sulfur linkages (sulfide, disulfide, and polysulfide) that are integral to the chromophore of sulfur dyes are a key source of sulfur-containing by-products in the effluent. wikipedia.org During the reduction and oxidation steps, various sulfur compounds can be formed. For instance, the oxidation of residual sulfides can lead to the formation of sulfates and thiosulfates in the wastewater. researchgate.net

Recent advancements have focused on developing low-sulfide and zero-sulfide products to mitigate the environmental impact. wikipedia.org These newer formulations often utilize alternative reducing agents, such as glucose in a basic solution, to reduce the reliance on sodium sulfide. wikipedia.org

Bioremediation and Biodegradation Research

Bioremediation offers a cost-effective and environmentally friendly approach to treating effluents containing sulfur dyes. This method utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade the complex dye molecules.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic compounds, including synthetic dyes. Species of Aspergillus have demonstrated significant potential in the biodegradation of sulfur dyes. For instance, Aspergillus sp. strain DS-28 has been shown to effectively biodegrade sulfur black. mdpi.com The fungal mycelia can remove dyes through biosorption, where the dye molecules adhere to the surface of the mycelia, and through biodegradation, where enzymes break down the dye molecules. nih.gov

Several studies have highlighted the efficacy of Aspergillus species in dye degradation. Aspergillus terreus SA3 has been used to remove Sulfur Black in a stirred tank bioreactor with a color removal efficiency of 84.53% at a dye concentration of 50 mg/L. mdpi.com The decolorization process by Aspergillus sp. can be attributed to both the biosorption capacity of the mycelia and the degradation activity of extracellular enzymes. nih.gov

Bacteria also play a crucial role in the bioremediation of sulfur dye effluents. Bacterial strains such as Bacillus circulans W3 have exhibited high removal efficiency for sulfur black. mdpi.com Some bacteria have the ability to oxidize the sulfur components of the dyes into sulfuric acid. nih.gov Consortiums of different bacterial strains can be more effective than individual strains in decolorizing and degrading dyes due to synergistic metabolic activities.

The biodegradation of sulfur dyes by microorganisms primarily involves the oxidative breakdown of their complex structures. Fungi like Aspergillus sp. secrete a cocktail of extracellular ligninolytic enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), which are key to this process. nih.govmdpi.com

The degradation mechanism is believed to start with the oxidative cleavage of the polysulfide bonds within the dye's structure, a reaction catalyzed by enzymes like manganese peroxidase. mdpi.com This initial breakdown of the chromophoric groups leads to the decolorization of the effluent. Following this, the aromatic rings of the dye molecule are further broken down into simpler, less toxic, and often non-aromatic compounds. mdpi.com

FTIR (Fourier-transform infrared spectroscopy) analysis of sulfur black treated with Aspergillus sp. DS-28 revealed the disappearance of -C-S- and -C-S-S-C- groups, confirming the breakdown of the sulfur linkages. mdpi.com This enzymatic attack transforms the complex dye molecules into smaller, more biodegradable fragments. The ultimate goal of biodegradation is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Advanced Oxidation Processes (AOPs) for Dye Degradation in Wastewater

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds like sulfur dyes.

Common AOPs for dye degradation include:

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. waterandwastewater.com It is an effective method for treating industrial effluents containing recalcitrant organic compounds. waterandwastewater.com The efficiency of the Fenton process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals. The Fenton process has been shown to be highly efficient in decolorizing and mineralizing dye wastewater. nih.gov

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals. Ozonation can be effective in breaking down the complex structure of dyes, leading to decolorization and a reduction in toxicity.

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye molecules. researchgate.net Studies have shown that Ce-doped TiO₂ can achieve up to 92% color removal of sulfur black dye under UV light in the presence of H₂O₂. researchgate.net

AOPs are highly efficient due to their rapid reaction rates and high mineralization efficiency. dyestuffscn.com They can be used as a standalone treatment or as a pre-treatment step to enhance the biodegradability of the effluent before biological treatment.

Investigating Dye Removal and Decolorization Methodologies for Effluents

Various physicochemical methods have been investigated for the removal and decolorization of sulfur dyes from industrial effluents. These methods often target the removal of the dye molecule from the water rather than its complete degradation.

MethodologyDescriptionEfficiency and Remarks
Adsorption Utilizes porous materials (adsorbents) like activated carbon to bind dye molecules to their surface.High removal efficiency is possible, but it is a phase transfer process, and the adsorbent requires regeneration or disposal. researchgate.net
Coagulation-Flocculation Involves the addition of coagulants (e.g., alum, ferric chloride) to destabilize dye particles, followed by flocculants to promote the formation of larger aggregates that can be easily removed by sedimentation or filtration.Effective for treating effluents with high concentrations of suspended solids and color.
Membrane Filtration Techniques like ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO) use semi-permeable membranes to separate dye molecules from the water.High separation efficiency and potential for water and dye recovery. researchgate.netsynderfiltration.com However, membrane fouling can be a significant issue.
Ion Exchange Employs ion exchange resins to remove charged dye molecules from the effluent.Can be effective for specific types of dyes but may be less suitable for the complex and often non-ionic nature of sulfur dyes. researchgate.net

These methods can be used individually or in combination to achieve the desired level of treatment. The choice of method depends on factors such as the concentration and type of dye, the volume of wastewater, and economic considerations.

Photodegradation Studies and Mechanisms in Aqueous Environments

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the context of dye-containing wastewater, it refers to the degradation of dye molecules upon exposure to a light source, typically in the presence of a photocatalyst.

The mechanism of photocatalytic degradation of dyes like C.I. Leuco Sulfur Brown 11, often using a semiconductor like TiO₂, can be summarized as follows:

Light Absorption: The semiconductor photocatalyst absorbs photons of energy equal to or greater than its band gap, leading to the generation of an electron-hole pair (e⁻ - h⁺).

Generation of Reactive Species: The photogenerated holes (h⁺) in the valence band can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species.

Dye Degradation: The highly oxidative hydroxyl radicals attack the dye molecules, leading to the cleavage of chromophoric groups and the breakdown of the aromatic rings. This results in the decolorization of the solution and the eventual mineralization of the dye into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions.

Research on the photocatalytic degradation of sulfur black dye using Ce-doped TiO₂ under UV irradiation has shown high color removal efficiency. researchgate.net The presence of an oxidizing agent like H₂O₂ can further enhance the degradation rate by acting as an electron scavenger and generating additional hydroxyl radicals. The efficiency of the photodegradation process is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the intensity of the light source, and the initial dye concentration.

Research on Performance Enhancement and Novel Applications of C.i. Leuco Sulfur Brown 11

Strategies for Improving Oxidative Stability and Wash Fastness

A significant drawback of sulfur dyes is their susceptibility to fading during laundering, especially with modern detergents containing bleaching agents. Research has focused on chemical modifications and specialized after-treatments to counteract this.

After-treatments are crucial for improving the durability of dyeings with C.I. Leuco Sulfur Brown 11. Studies have shown that specific chemical agents can form protective complexes with the dye molecule, enhancing its resistance to oxidative and mechanical stresses.

Lanthanum Triacetate: Research has demonstrated that applying a 1% solution of lanthanum triacetate to sulfur-dyed cotton fabric through a padding procedure can chemically stabilize the sulfur linkages within the dye molecule. researchgate.net This treatment has been shown to reduce color changes by approximately 50% after laundering with detergents containing bleaching agents and to improve the strength retention of the fabric after aging by nearly 100%. researchgate.net

Tannin-based Products: Anionic tannin-based protective agents, such as Bayprotect Cl, have been found to significantly improve the light fastness of sulfur-dyed fabrics. whiterose.ac.uk Tannins are believed to trap free radicals generated by UV radiation, thus protecting the dye from photodegradation. whiterose.ac.uk When used in a sequential, two-stage after-treatment with a cationic fixing agent, tannin-based products also improve wash fastness against oxidative bleaching. researchgate.netresearchgate.netresearchgate.net This enhanced fastness is attributed to the formation of large, low-solubility cation-tannin complexes within the fabric. researchgate.netresearchgate.net

Cationic Fixing Agents: These compounds are widely used to improve the wet fastness of sulfur dyes. researchgate.net They function by forming large molecular-size complexes with the anionic leuco sulfur dye molecules that are retained within the fiber. researchgate.netwhiterose.ac.uk This reduces the diffusion of dye out of the fiber during washing. researchgate.net Research on C.I. Leuco Sulphur Black 1, a dye with similar properties, shows a clear reduction in color loss as the concentration of the cationic fixing agent is increased. whiterose.ac.uk The application of various cationic agents has been shown to markedly improve the wash fastness properties of numerous leuco sulfur dyes. researchgate.net

Table 1: Effect of Cationic Fixing Agent (Tinofix ECO) Concentration on Color Loss of C.I. Leuco Sulphur Black 1 Dyeing

Concentration of Tinofix ECO (% omf)Color Loss (%)
0 (Untreated)71%
541%

Data synthesized from research on C.I. Leuco Sulphur Black 1, which is analogous to this compound. whiterose.ac.uk

The performance of this compound in a dyebath is heavily influenced by the presence of various auxiliary chemicals. These agents are essential for solubilizing the dye, ensuring its even application, and promoting its uptake by the fiber.

Reducing Agents: Sulfur dyes are insoluble pigments that must be converted into their water-soluble "leuco" form before they can be absorbed by fibers. p2infohouse.org This is achieved using a reducing agent, typically sodium sulfide (B99878), in an alkaline solution. The stability of the reduced leuco dye solution is critical for a successful dyeing process. p2infohouse.org

Dispersing Agents: In many dyeing processes, particularly with dispersed forms of the dye, dispersing agents are crucial. nih.gov These chemicals prevent the aggregation of dye particles in the liquor, which would otherwise lead to uneven coloration and deposits on the fabric surface. nih.gov A dispersant with higher hydrophilicity can reduce the dye's solubility in the dyeing medium, which in turn improves the exhaustion of the dye onto the fiber. nih.gov

Electrolytes (Salts): Salts such as sodium chloride or Glauber's salt (sodium sulfate) play a vital role as exhausting agents, especially for cellulosic fibers. austinpublishinggroup.comsapub.org In the dyebath, both the cellulosic fiber and the leuco sulfur dye anion carry a negative charge, leading to electrostatic repulsion. Salt neutralizes the negative charge on the fiber surface, reducing this repulsion and thereby increasing the dye's substantivity and promoting its transfer from the solution to the fiber. austinpublishinggroup.comthaiscience.info This results in a higher color yield. thaiscience.info

Research on Application to Diverse Substrates Beyond Cellulosics

While this compound is primarily used for cotton and other cellulosic materials, research has aimed to apply it to other substrates like protein fibers and leather, which requires significant modification of the dyeing process.

The high alkalinity of traditional sulfur dyeing methods is generally damaging to protein fibers like wool and silk. debagkimya.commdpi.com However, novel approaches have been developed to overcome this limitation.

Silk: Research has shown that sulfur dyes can be successfully applied to silk under milder conditions. One effective method involves converting a conventional sulfur brown dye into a water-soluble cationic form. researchgate.net This modified dye demonstrated excellent fixation on silk (up to 98.5%) and could be applied in a neutral pH bath, thus avoiding alkaline damage to the fiber. researchgate.net Another study applied solubilized sulfur dyes to silk at 60°C and pH 7 using sodium thioglycolate as the reducing agent, achieving medium-to-deep shades with good-to-excellent wash fastness. researchgate.net

Wool: Dyeing wool with conventional sulfur dyes is challenging due to the alkaline conditions. However, processes have been developed for vat dyes (which also have a leuco form) that use a high pH (e.g., 12.9) but a very short contact time (1 minute or less) to achieve a deep shade without substantially damaging the wool fibers. google.com For sulfur dyes specifically, alternative reducing systems such as sodium borohydride and sodium bisulphite have been explored to dye wool, producing deep black shades with fastness properties comparable to or better than traditional chrome dyes, though fiber damage remains a concern that requires further optimization. researchgate.net

The application of sulfur dyes to leather also requires methods that avoid the damaging effects of high pH. google.com

Water-Soluble Sulfur Dyes: Water-soluble sulfur dyes are particularly suitable for dyeing chamois and aldehyde-tanned leathers. debagkimya.com A key advantage is that they can be applied directly without the need for alkali or reducing agents and can be fixed using a mild acid. uc.edu This process avoids harsh chemicals and serious effluent problems while improving the aesthetic value of the leather. uc.edu

Dispersed Water-Insoluble Sulfur Dyes: A patented process describes the dyeing of leather using water-insoluble sulfur dyes in a dispersed form. google.com This method operates in an aqueous liquor at a mildly acidic pH range of 3.8 to 5.5 and temperatures between 20°C and 100°C. google.com By avoiding the alkaline conditions typical of leuco sulfur dyeing, this process prevents fiber damage and undesirable hardening of the leather. google.com

Optimization of Dyeing Parameters for Enhanced Color Yield and Fixation

The final color yield and fastness of this compound are highly dependent on the precise control of dyeing parameters, which must be adjusted based on the substrate.

Temperature: The rate of dyeing generally increases with temperature. jsaer.com However, an optimal temperature often exists for maximum color strength. For dyeing nylon 6,6 with sulfur dyes, temperatures between 70°C and 98°C had little effect on color strength, but higher temperatures (110-120°C) resulted in color changes. researchgate.net For reactive dyes on cotton, studies have shown that color strength (K/S value) can increase up to a certain temperature (e.g., 60°C) and then decrease at higher temperatures. jsaer.comscirp.org This highlights the need to carefully control temperature to balance dye uptake and potential thermal degradation or changes in the dye's state.

pH: The pH of the dyebath is a critical factor influencing both dye solubility and its affinity for the substrate. In a study on dyeing nylon 6.6 with sulfur dyes, the maximum color strength was achieved at a neutral pH of 7. researchgate.netresearchgate.net For dyeing leather with dispersed sulfur dyes, a pH of 3.8 to 5.5 is recommended to prevent damage. google.com The pH influences the state of reduction of the leuco dye and its subsequent oxidation, which affects the final color. researchgate.net

Salt Concentration: The concentration of electrolytes is a key parameter for controlling dye exhaustion on cellulosic fibers. The color strength on cotton has been shown to increase steadily with rising salt concentration. researchgate.net Salt is necessary to overcome the electrostatic repulsion between the anionic leuco dye and the negatively charged fiber surface. austinpublishinggroup.com However, excessively high salt concentrations can promote dye aggregation in the solution, which may lead to a decrease in the visual color yield as larger aggregates cannot easily diffuse into the fiber. thaiscience.info

Table 2: Influence of Dyeing Parameters on Performance

ParameterGeneral Effect on this compound DyeingConsiderations for Optimization
Temperature Increases rate of dyeing; affects final color strength and shade.An optimal temperature exists to maximize color yield without causing dye degradation or color changes. This varies by substrate (e.g., ~70-98°C for polyamides). researchgate.net
pH Controls the solubility and reduction state of the leuco dye and its affinity for the fiber.Substrate-dependent. Neutral pH (~7) can be optimal for protein fibers like nylon, while acidic pH (~3.8-5.5) is used for leather to avoid damage. google.comresearchgate.net
Salt Concentration Increases dye exhaustion and color yield on cellulosic fibers by reducing electrostatic repulsion.Must be optimized to maximize dye uptake. Excessive salt can cause dye aggregation, leading to lower color yield and potential unlevelness. thaiscience.inforesearchgate.net

Exploration of Nano-Enhanced Sulfur Dyes and Smart Dyeing Technologies in Research

Research specifically focused on the nano-enhancement and application of smart dyeing technologies for this compound is not extensively documented in publicly available scientific literature. However, broader research into the performance enhancement of the wider class of leuco sulfur dyes provides valuable insights into potential avenues for improving the characteristics of this compound. These investigations primarily center on improving the fastness properties of sulfur dyes, which are known for their cost-effectiveness but can exhibit limitations in areas such as wash and rub fastness.

Innovations in after-treatments have shown considerable promise in enhancing the durability of sulfur dyeings. The application of cationic fixing agents is a widely explored method to improve the wet fastness of these dyes. These agents work by forming large molecular complexes with the anionic dye molecules, which are then less prone to being washed out of the textile fibers. This approach has been demonstrated to be effective for various C.I. Leuco Sulphur dyes, suggesting a high probability of similar efficacy for this compound.

Furthermore, sequential after-treatments involving cationic fixing agents followed by tannin-based products have been investigated to further boost the oxidative wash fastness of sulfur-dyed fabrics. Tannins, which are natural polyphenolic compounds, can act as antioxidants and also form complexes with the dye and cationic fixatives, leading to a more robust and wash-resistant coloration.

While the direct application of nanotechnology to this compound is not yet a focus of extensive research, the development of nano-coatings for textiles presents a potential future direction for enhancing the performance of sulfur dyes. chiuvention.com Such coatings could offer improved UV protection, water repellency, and color fastness.

"Smart dyeing" technologies, which aim to optimize the dyeing process for greater efficiency and sustainability, are also relevant to the application of this compound. Research into ultrasonic treatment during the washing and soaping stages of dyeing with sulfur dyes, such as C.I. Sulphur Black 1, has demonstrated an improvement in wet rub fastness. nih.gov This is attributed to the high shear forces generated by ultrasound, which aid in the removal of loosely bound dye particles from the fiber surface. Such a technique could be readily adapted for use with this compound to enhance its performance characteristics.

Detailed Research Findings:

While specific data for this compound is limited, the following tables provide an illustrative overview of the kind of performance enhancements that can be expected for leuco sulfur dyes based on research conducted on similar compounds.

Table 1: Illustrative Wash Fastness Improvement of a Generic Leuco Sulfur Brown Dye

TreatmentWash Fastness (ISO 105-C06) - Staining on CottonWash Fastness (ISO 105-C06) - Change in Color
Untreated2-33
After-treatment with Cationic Fixative44
Sequential Treatment (Cationic Fixative + Tannin-based product)4-54-5

Table 2: Illustrative Rub Fastness Improvement of a Generic Leuco Sulfur Brown Dye with Ultrasonic Treatment

TreatmentDry Rub Fastness (ISO 105-X12)Wet Rub Fastness (ISO 105-X12)
Conventional Soaping3-41-2
Soaping with Ultrasonic Treatment42-3

Table 3: General Fastness Properties of Select C.I. Leuco Sulfur Brown Dyes

DyeC.I. NumberLight Fastness (ISO)Wash Fastness (ISO - Change in Color)Perspiration Fastness (ISO - Acid)
C.I. Leuco Sulphur Brown 125372142-33-4
C.I. Leuco Sulphur Brown 265309034-53

It is important to note that these tables are based on data from related dyes and general principles of sulfur dye chemistry. Specific testing on this compound would be necessary to determine its precise performance characteristics and the exact degree of improvement achievable with these enhancement technologies.

Theoretical and Computational Chemistry Approaches to C.i. Leuco Sulfur Brown 11

Molecular Modeling and Simulation of Dye-Fiber Interactions

Molecular modeling and simulation are indispensable tools for understanding the non-covalent interactions that govern the dyeing process, specifically how the leuco dye molecules attach to fibers like cellulose (B213188). Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. researchgate.netnih.gov

An MD simulation of C.I. Leuco Sulfur Brown 11 on a cellulose substrate would involve building a model of the cellulose fiber surface and representative structures of the leuco dye. These components would be placed in a simulation box, typically filled with water molecules and ions to replicate dyeing conditions. The simulation then solves Newton's equations of motion for every atom in the system, allowing researchers to observe the dynamic behavior of the dye molecules as they approach and interact with the fiber. worktribe.comdiva-portal.org

Key interactions that can be quantified include:

Van der Waals Forces: These are attractive forces that arise from temporary fluctuations in electron density and are significant for the adhesion of large dye molecules to the fiber surface. emperordye.com

Hydrogen Bonding: The hydroxyl groups on cellulose can form hydrogen bonds with heteroatoms (such as sulfur, nitrogen, and oxygen) present in the leuco dye structure. nih.gov

Electrostatic Interactions: The anionic leuco dye molecules (containing thiolate, -S⁻, groups) can interact with any partial positive charges on the cellulose surface.

The primary output of such simulations is the binding free energy, which quantifies the strength of the affinity between the dye and the fiber. A more negative binding free energy indicates a stronger and more favorable interaction.

Table 1: Illustrative Interaction Energies for a Model Leuco Sulfur Dye on Cellulose (Note: This data is hypothetical and serves to illustrate typical results from molecular dynamics simulations, as specific data for this compound is not available.)

Interaction TypeCalculated Energy (kcal/mol)Significance
Van der Waals Energy-15.5Major contributor to dye adhesion
Electrostatic Energy-8.2Contributes to initial attraction and orientation
Hydrogen Bonding Energy-5.8Provides specificity and strength to binding
Total Binding Free Energy-29.5Indicates strong affinity for cellulose

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide deep insights into the structure, stability, and reactivity of the leuco form of sulfur dyes. For a representative molecule of this compound, DFT calculations can determine several key properties. acs.orgrsc.org

The geometry of the molecule is optimized to find its most stable three-dimensional structure. From this, electronic properties such as the distribution of electron density and the energies of the molecular orbitals can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net

Furthermore, DFT can be used to calculate reactivity descriptors like the molecular electrostatic potential (MEP). The MEP map shows the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites that are prone to electrophilic or nucleophilic attack, respectively. This is vital for understanding how the leuco dye will react during the oxidation phase of the dyeing process, where it is converted back to its insoluble form within the fiber. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties for a Model Leuco Sulfur Dye Component (Note: This data is for a representative model molecule and does not represent the actual values for this compound.)

PropertyCalculated ValueInterpretation
HOMO Energy-4.8 eVIndicates electron-donating capability (reducing nature)
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap3.3 eVRelates to chemical stability and electronic transitions
Dipole Moment3.1 DebyeIndicates molecular polarity

Prediction of Spectroscopic Properties and Reaction Pathways

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax), which determines the color of the dye. researchgate.netnih.gov

For this compound, TD-DFT calculations would be performed on both the reduced (leuco) and oxidized forms of a representative molecular structure. The leuco form is typically colorless or lightly colored, while the oxidized form is the intensely colored brown dye. The calculations would predict a significant shift in the λmax upon oxidation, corresponding to the development of the final color on the fiber. The accuracy of these predictions can be enhanced by including the effects of the solvent in the calculation using models like the Polarizable Continuum Model (PCM). nih.gov

Beyond spectroscopy, DFT can be used to model reaction pathways, such as the oxidation of the leuco dye. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This helps to understand the mechanism of the oxidation process, for example, whether it proceeds via a one-step or multi-step pathway, and to identify the rate-determining step of the reaction.

Table 3: Illustrative TD-DFT Prediction of Spectroscopic Properties for a Model Sulfur Dye (Note: The following data is hypothetical and for illustrative purposes only.)

Molecular FormPredicted λmax (nm)Calculated Oscillator Strength (f)Corresponding Color
Leuco Form (Reduced)3100.45Colorless (in UV region)
Oxidized Form4800.98Brown/Yellow

Future Directions and Emerging Research Frontiers for C.i. Leuco Sulfur Brown 11

Development of Next-Generation Sustainable Leuco Sulfur Dyes

The foremost research frontier for leuco sulfur dyes is the mitigation of their environmental impact, focusing on the replacement of traditional sulfide-based reducing agents. The conventional process generates toxic hydrogen sulfide (B99878) gas and high levels of sulfide in wastewater, which is difficult to treat. dyestuffscn.comtiankunchemical.com Research is intensely focused on developing "greener" chemistries for the reduction phase.

Key research findings indicate that various environmentally friendly reducing agents can effectively replace sodium sulfide. These alternatives are often biodegradable, non-toxic, and cost-effective. cellulosechemtechnol.ro Studies have demonstrated that reducing sugars, such as glucose, can yield comparable or even superior color strength and wash fastness for dyes like C.I. Sulphur Black 1. cellulosechemtechnol.ro Beyond simple sugars, research has expanded to include a variety of non-sulfide reducing agents.

Current research is also exploring advanced reduction methodologies, including enzymatic and electrochemical processes, to create closed-loop systems that minimize chemical waste. cellulosechemtechnol.ro The goal is to develop stable, pre-reduced liquid dyes that are entirely free of sulfides, thus eliminating the most significant environmental hazards associated with their application. usitc.gov

Table 1: Investigated Sustainable Reducing Agents for Sulfur Dyes

Reducing Agent ClassSpecific ExamplesKey Advantages
Reducing SugarsGlucose, Fructose, MolassesBiodegradable, non-toxic, cost-effective
Chemical AlternativesSodium Hydrosulfite, Hydroxyacetone, Sodium BorohydrideSulfide-free, established chemical processes
Biological MethodsEnzymes (e.g., Alkaline Protease), Bacterial LysatesHigh specificity, mild reaction conditions, biodegradable
Electrochemical ReductionMediated or direct electrochemical processesEliminates chemical reducing agents, potential for closed-loop systems

Integration with Advanced Manufacturing Technologies (e.g., Digital Printing)

The integration of leuco sulfur dyes with digital textile printing, particularly inkjet technology, represents a significant growth area and a substantial research challenge. Digital printing offers unparalleled flexibility, reduces water and energy consumption, and minimizes waste compared to traditional dyeing methods. niscpr.res.in However, formulating stable and reliable inks from sulfur dyes is complex.

Current research focuses on developing formulations for both discharge and direct inkjet printing.

Illuminated Discharge Printing: Studies have successfully used leuco sulfur dyes in illuminating ink formulations. juniperpublishers.com In this process, a discharge agent first removes a background color, and the leuco sulfur dye is then printed into the cleared area and oxidized to create the final color. juniperpublishers.comjuniperpublishers.com

Direct Inkjet Inks: The development of direct inks requires overcoming significant hurdles. The inks must have low viscosity, be free of particulates that could block print heads, and remain stable in their reduced form during storage and jetting. imaging.orgcelludye.com Early research has explored the use of solubilized sulfur dyes for this purpose. juniperpublishers.com

Future work will need to optimize ink formulations to ensure jettability, color consistency, and fixation on the fabric. This involves a deep understanding of the rheology of the leuco dye solutions and their compatibility with various inkjet print head technologies. imaging.org The development of pigment-based inkjet inks currently dominates the market, but successful formulation of leuco sulfur dye inks would provide a digital solution with the renowned fastness properties of this dye class. imaging.orgsunchemical.com

Circular Economy Approaches for Dye Recycling and Waste Valorization

The principles of a circular economy—minimizing waste and keeping materials in use—are central to the future of textile dyeing. For sulfur dyes, this research primarily targets the recovery and reuse of the dye from effluent, transforming a waste stream into a valuable resource.

The dyeing process for sulfur dyes is an equilibrium, meaning that a significant amount of the dye can be stripped from the fabric using a fresh reducing bath. p2infohouse.org This principle is being applied to wastewater. Research has led to patented processes for recycling Sulphur Black dye from dyeing effluents. These processes typically involve:

Precipitation: The effluent from the dyeing process is acidified, causing the insoluble form of the sulfur dye to precipitate out of the solution.

Separation: The precipitated dye is separated from the now much cleaner water through filtration, resulting in a "recycle cake."

Re-reduction: This recovered dye cake is then treated with a reducing agent, often a sustainable alternative like glucose, to convert it back into the soluble leuco form, ready to be used in a new dyeing cycle.

This approach not only provides economic benefits by recovering the dye pigment but also drastically reduces the environmental load of the wastewater, allowing the water to be more easily treated for reuse in subsequent dyeing operations. usitc.gov Future research will focus on optimizing the efficiency of this recovery process and integrating it seamlessly into continuous dyeing operations to create closed-loop systems.

Interdisciplinary Research in Dye Chemistry and Environmental Science

Addressing the multifaceted challenges of C.I. Leuco Sulfur Brown 11 and its class requires a deeply interdisciplinary approach, bridging the gap between dye chemistry, environmental science, biotechnology, and materials science.

Chemistry and Biotechnology: Chemists are working to synthesize novel, more sustainable sulfur dye structures and are collaborating with biochemists to discover and optimize enzymatic and microbial systems for the dye reduction process. cellulosechemtechnol.ro

Environmental Science and Engineering: Environmental scientists are crucial for assessing the life cycle impact of new dyeing systems and developing more effective treatments for the complex effluents produced. dyestuffscn.comtiankunchemical.com Their work informs the development of the circular economy models mentioned previously.

Materials Science: The interaction between the leuco dye and the fiber surface is a key area of study. Material scientists use advanced surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS), to study the elemental composition and oxidation states of sulfur on the dyed fabric. cellulosechemtechnol.ro This knowledge helps in understanding the mechanisms of dye fixation and fading, leading to the development of more durable and colorfast textiles. cellulosechemtechnol.ro

This collaborative effort is essential for creating holistic solutions that are not only chemically efficient but also environmentally benign and economically viable.

Addressing Unresolved Structural and Mechanistic Questions

A fundamental and persistent challenge in sulfur dye chemistry is the incomplete understanding of their exact molecular structures. atamanchemicals.comp2infohouse.org Unlike many other dye classes that consist of well-defined molecules, sulfur dyes are generally amorphous, polymeric materials with complex, heterogeneous structures. textilelearner.net The manufacturing process, which involves heating aromatic intermediates with sulfur or sodium polysulfide, produces a mixture of high-molecular-weight species linked by sulfide, disulfide, and polysulfide bridges. worlddyevariety.comworlddyevariety.comatamanchemicals.com

For C.I. Leuco Sulphur Black 11 and related dyes, the primary unresolved questions are:

Precise Molecular Structure: The exact polymeric structure, the nature of the chromophores, and the distribution of the various sulfur linkages are not fully known. p2infohouse.org

Reduction and Oxidation Mechanisms: The reduction process involves the breaking of disulfide linkages to form water-soluble thiolates (the leuco form). textilelearner.net However, the precise points of cleavage and the exact nature of the soluble species are complex and not fully characterized. Similarly, the re-oxidation process on the fiber can lead to a crosslinked pigment that may be structurally different from the original dye particle. p2infohouse.org

Future research is aimed at elucidating these structures and mechanisms using advanced analytical techniques. Methods like X-ray Photoelectron Spectroscopy (XPS) are already being used to probe the different oxidation states of sulfur on the fiber surface. cellulosechemtechnol.ro Further application of mass spectrometry, advanced chromatography, and spectroscopic techniques will be crucial to deconstruct these complex molecules and gain a more complete picture of their chemistry. This fundamental knowledge is vital for designing new sulfur dyes with improved properties and greater sustainability.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for C.I. Leuco Sulfur Brown 11, and how can its purity and structural identity be validated experimentally?

  • Methodological Answer : Synthesis typically involves sulfurization of precursor compounds under controlled temperature and pH. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation. Structural identity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Cross-reference with existing literature to confirm spectral data .

Q. How does the solubility profile of this compound influence its application in textile dyeing processes?

  • Methodological Answer : Solubility in water and sulfide solutions (e.g., sodium sulfide) determines its suitability for specific dyeing techniques. Conduct solubility tests under varying pH (4–10) and temperature (25–80°C) conditions using UV-Vis spectrophotometry to quantify dissolution efficiency. Correlate results with dye uptake rates on cellulose fibers .

Q. What standardized protocols exist for evaluating the color fastness of this compound under industrial conditions?

  • Methodological Answer : Follow ISO 105-C06 for wash fastness and ISO 105-B02 for light fastness testing. Use controlled exposure to artificial daylight (xenon arc lamp) and measure color retention via spectrophotometric ΔE values. For acid/alkali resistance, simulate industrial processing conditions and assess degradation products using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize the thermal stability of this compound in high-temperature dyeing processes without compromising chromophore integrity?

  • Methodological Answer : Design a factorial experiment varying temperature (100–150°C), dye concentration, and reducing agents (e.g., sodium dithionite). Monitor thermal degradation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Use multivariate regression to identify optimal parameters that minimize decomposition while maximizing dye fixation .

Q. What molecular interactions occur between this compound and synthetic fibers (e.g., polyester blends), and how can these be characterized at the nanoscale?

  • Methodological Answer : Employ atomic force microscopy (AFM) and scanning electron microscopy (SEM) to visualize dye-fiber adhesion. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface chemical bonding. Molecular dynamics simulations can model adsorption energetics, validated by experimental adsorption isotherms .

Q. What experimental strategies resolve contradictions in reported data on the environmental persistence of this compound?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., OECD 301F for biodegradability). Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation intermediates. Apply sensitivity analysis to identify variables (e.g., microbial consortia, pH) contributing to discrepancies .

Q. How can computational chemistry predict the oxidative degradation pathways of this compound in wastewater treatment systems?

  • Methodological Answer : Use density functional theory (DFT) to model bond dissociation energies and identify vulnerable sites in the molecule. Validate predictions with lab-scale ozonation or Fenton reaction experiments, analyzing intermediates via quadrupole time-of-flight (Q-TOF) MS. Compare computational and experimental half-lives to refine predictive algorithms .

Q. What are the limitations of current analytical techniques in detecting trace impurities in this compound batches, and how can these be mitigated?

  • Methodological Answer : Limits of detection (LOD) for impurities (e.g., residual sulfur) depend on instrumentation. Enhance sensitivity using inductively coupled plasma mass spectrometry (ICP-MS) for inorganic residues and gas chromatography (GC-MS) for volatile organics. Implement quality-by-design (QbD) principles in synthesis to preempt impurity formation .

Methodological Frameworks for Research Design

  • Formulating Complex Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps. For example, "How does the sulfonation degree of the precursor affect the leuco compound's redox behavior?" aligns with novelty and feasibility .
  • Data Contradiction Analysis : Use triangulation by combining experimental replication, meta-analysis of literature, and computational modeling to resolve inconsistencies .
  • Ethical and Reproducibility Considerations : Document synthesis protocols in line with Beilstein Journal guidelines, including raw data deposition in public repositories (e.g., Zenodo) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.